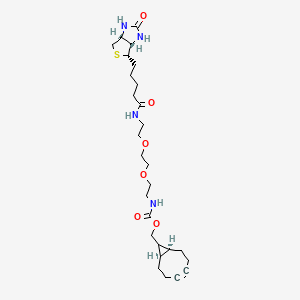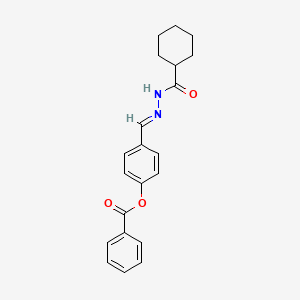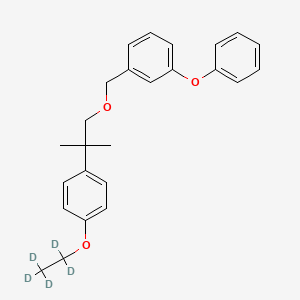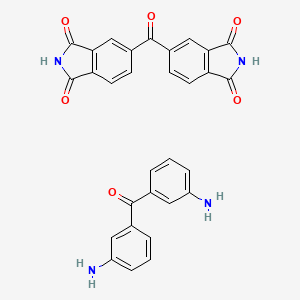
2-(4-aminophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-aminophenyl)acetic acid involves the reduction of 4-nitrophenylacetic acid. The process typically includes the following steps :
Reactants: 4-nitrophenylacetic acid, water, acetic acid, and iron powder.
Reaction Conditions: The mixture is stirred and heated to 90-95°C, followed by the gradual addition of iron powder. The reaction is then refluxed for 2 hours.
Neutralization: The reaction mixture is cooled to 40-50°C and neutralized with sodium carbonate to a pH of 9.
Filtration and Precipitation: The filtrate is neutralized with acetic acid to a pH of 4, resulting in the precipitation of this compound with a yield of 95%.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(4-aminophenyl)acetic acid undergoes various chemical reactions, including:
Condensation: It can react with phthalic anhydride to form (dioxoisoindolin-2-yl)phenylacetic acid.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Condensation: Phthalic anhydride, typically under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Major Products
Condensation Product: (dioxoisoindolin-2-yl)phenylacetic acid.
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Reduced forms of the amino group.
科学研究应用
2-(4-aminophenyl)acetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, making it useful in studying peptide transport mechanisms.
Industry: Employed in the synthesis of various chemical intermediates and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-aminophenyl)acetic acid involves its interaction with the epithelial peptide transporter PepT1 . By inhibiting this transporter, it affects the uptake of peptides in epithelial cells. This interaction is crucial for studying peptide transport and developing inhibitors for therapeutic purposes.
相似化合物的比较
2-(4-aminophenyl)acetic acid can be compared with other similar compounds, such as :
- 4-aminobenzoic acid
- 4-(aminomethyl)benzoic acid
- 3-(4-aminophenyl)propionic acid
- 4-(4-aminophenyl)butyric acid
Uniqueness
What sets this compound apart is its specific interaction with the epithelial peptide transporter PepT1, which is not commonly observed in other similar compounds. This unique property makes it valuable for research in peptide transport and related fields.
属性
CAS 编号 |
1173022-36-0 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i8+1 |
InChI 键 |
CSEWAUGPAQPMDC-VJJZLTLGSA-N |
手性 SMILES |
C1=CC(=CC=C1C[13C](=O)O)N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)



![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)
